

Differences in the spectrum of activity between SR 142948 and SR 48692

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Compound of Interest

Compound Name: SR 142948

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A Comparative Guide to the Spectrum of Activity of **SR 142948** and SR 48692

Introduction

SR 142948 and SR 48692 are potent, orally active, non-peptide antagonists of the neurotensin (NT) receptors.[1][2][3] While both compounds are structurally related and target the neurotensin system, they exhibit significant differences in their spectrum of activity.[1][4] SR 48692 was the first non-peptide antagonist developed for the neurotensin receptor 1 (NTS1) and is selective for this subtype.[2] **SR 142948A**, a subsequent development, demonstrates a broader spectrum of activity, likely through its interaction with multiple neurotensin receptor subtypes.[1][5] This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Pharmacological Profile: A Quantitative Comparison

The primary difference in the pharmacological profiles of **SR 142948** and SR 48692 lies in their binding affinities and functional potencies at neurotensin receptors. **SR 142948** generally exhibits higher affinity and potency across various assays.

Table 1: Comparative Binding Affinities of **SR 142948** and SR 48692

Compound	Preparation	Radioligand	Affinity (IC ₅₀ / K _i / K _e)	Reference(s)
SR 142948	h-NTR1-CHO cells	[¹²⁵ I-Tyr ³]NT	1.19 nM (IC ₅₀)	[6][7]
HT-29 cells	[¹²⁵ I-Tyr ³]NT	0.32 nM (IC ₅₀)	[6][7][8]	
Adult Rat Brain	[¹²⁵ I-Tyr ³]NT	3.96 nM (IC ₅₀)	[6][7]	
General	-	< 10 nM (K _i)		
Rat Brain	[³ H]SR 142948A	Binds to NTS1 & NTS2	[9]	
SR 48692	HT-29 cells	[¹²⁵ I]-neurotensin	15.3 nM (IC ₅₀)	[10]
N1E115 cells	[¹²⁵ I]-neurotensin	20.4 nM (IC ₅₀)	[10]	
Guinea Pig Brain	¹²⁵ I-labeled NT	0.99 nM (IC ₅₀)	[3]	
NCI-H209 cells	[¹²⁵ I]-NT	200 nM (IC ₅₀)	[11]	
NTS1 Receptor	-	36 nM (K _e)	[10]	
NTS1 vs NTS2	-	Selective for NTS1	[10][12]	

Table 2: Comparative Functional Antagonism of **SR 142948** and SR 48692

Compound	Assay	Cell Line	Potency (IC ₅₀ / pA ₂)	Reference(s)
SR 142948	Inositol Monophosphate Formation	HT-29 cells	3.9 nM (IC ₅₀)	[1] [6] [7]
Intracellular Ca ²⁺ Mobilization	h-NTR1-CHO cells	Antagonizes NT-induced effects	[1] [6]	
Prostacyclin Production	HUVEC	17 nM (IC ₅₀)	[13]	
SR 48692	Intracellular Ca ²⁺ Mobilization	HT-29 cells	8.13 (pA ₂)	[3] [14]
Intracellular Ca ²⁺ Mobilization	NCI-H209 cells	Antagonizes at 5 μM	[11]	
Prostacyclin Production	HUVEC	86 nM (IC ₅₀)	[13]	

In Vivo Activity: Delineating the Spectrum

The most striking differences between the two antagonists are observed in in vivo models. **SR 142948** antagonizes a wider range of neurotensin-mediated effects compared to SR 48692, which fails to block certain central actions of neurotensin. This suggests the involvement of different neurotensin receptor subtypes in these effects.[\[1\]](#)[\[15\]](#)

Table 3: Comparative In Vivo Effects of **SR 142948** and SR 48692

Effect	SR 142948	SR 48692	Reference(s)
NT-Induced Turning Behavior	Inhibits (0.04-0.64 mg/kg, p.o.)	Inhibits (80 µg/kg, i.p. or p.o.)	[1][3][14]
NT-Induced Hypothermia	Blocks	Inactive	[1][12][15]
NT-Induced Analgesia	Blocks	Inactive	[1][12][15]
NT-Evoked ACh Release (Striatum)	Completely antagonizes (0.1 mg/kg, i.p.)	-	[1]
NT-Evoked Dopamine Release (VTA)	Unable to modify	No effect on NT-stimulated DA efflux	[1][16]
Cardiovascular Effects	Potent antagonist (µg/kg range)	Less potent antagonist (mg/kg range)	[13]
Duration of Action	Longer duration	Shorter duration	[7]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

- **Preparation of Membranes:** Tissues (e.g., adult rat brain) or cells (e.g., HT-29) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.
- **Assay Incubation:** Membrane preparations are incubated in a final volume of 250 µL of assay buffer containing a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-neurotensin) and varying concentrations of the competitor (**SR 142948** or SR 48692). Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin (e.g., 1 µM).
- **Termination and Filtration:** Incubation is carried out at room temperature for 60 minutes and terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer containing 0.5% polyethyleneimine.

- **Washing:** Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** The radioactivity trapped on the filters is measured using a gamma counter.
- **Data Analysis:** IC₅₀ values are calculated by non-linear regression analysis of the competition curves.

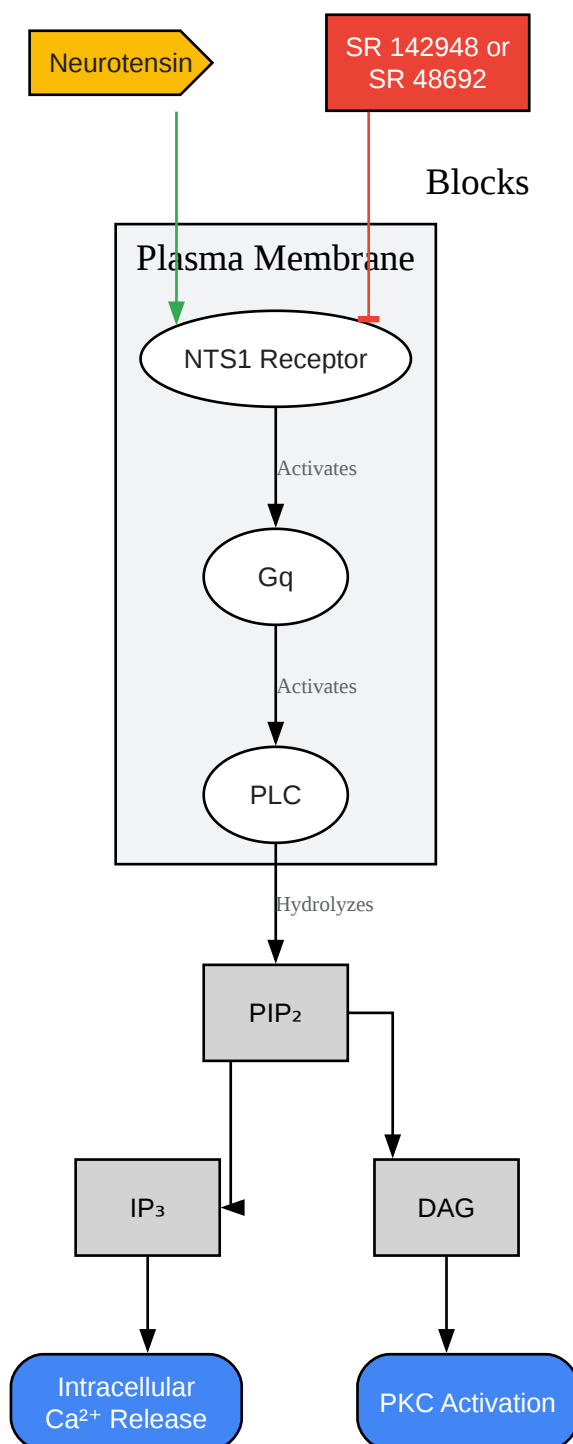
Inositol Phosphate (IP) Formation Assay

- **Cell Culture and Labeling:** Cells (e.g., HT-29) are plated and grown to near confluence. They are then incubated overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
- **Pre-incubation:** Cells are washed and pre-incubated in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates (IP1).
- **Antagonist Treatment:** Cells are incubated with various concentrations of the antagonist (**SR 142948** or SR 48692) for a defined period (e.g., 15 minutes).
- **Agonist Stimulation:** Neurotensin is added to a final concentration (e.g., 100 nM) and incubated for 30-60 minutes to stimulate IP production.
- **Extraction:** The reaction is stopped by adding a cold acid (e.g., perchloric acid). The cells are scraped and the mixture is neutralized.
- **Purification and Quantification:** The accumulated [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The radioactivity corresponding to the IP fraction is quantified by liquid scintillation counting.
- **Data Analysis:** IC₅₀ values are determined by plotting the percentage inhibition of the neurotensin-stimulated response against the concentration of the antagonist.

Signaling Pathways and Mechanism of Action

Both **SR 142948** and SR 48692 act as inverse agonists at the NTS1 receptor, which primarily couples to Gαq/11 proteins.^[8] Activation of this pathway leads to the stimulation of

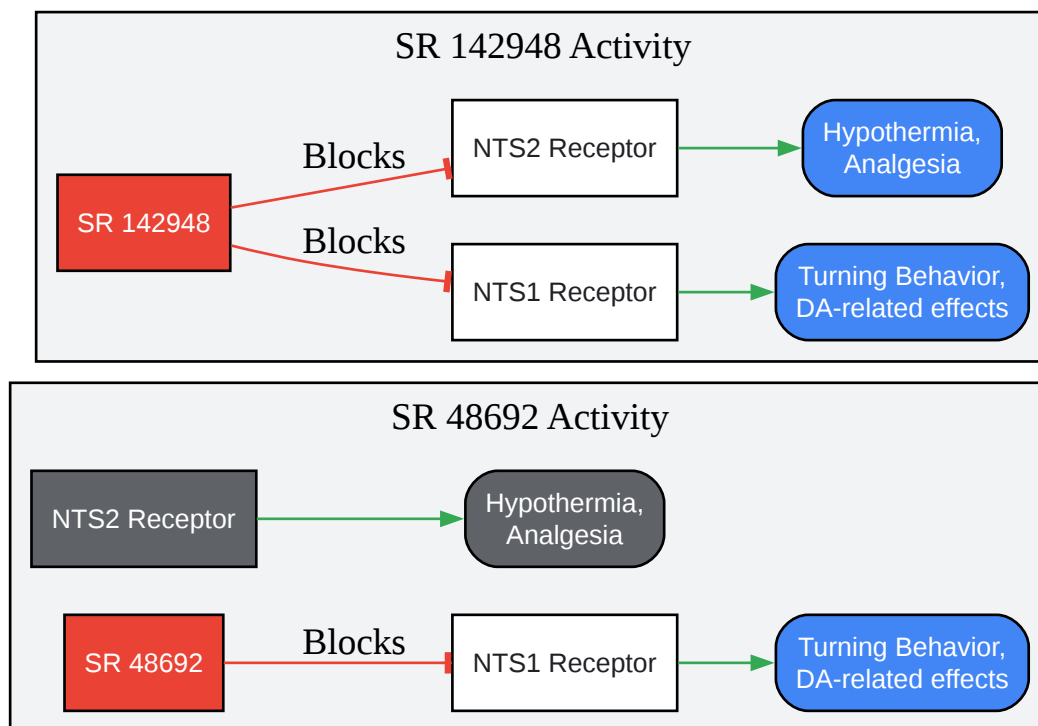
Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). The antagonists block these downstream effects by stabilizing an inactive conformation of the receptor.



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Caption: NTS1 receptor signaling pathway and antagonist inhibition.

The broader activity of **SR 142948** is attributed to its ability to antagonize not only the NTS1 receptor but also the NTS2 receptor, which is insensitive to SR 48692.[1][9] Effects such as hypothermia and analgesia are thought to be mediated by NTS2 or another SR 48692-insensitive receptor subtype.[12][15]



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Caption: Differential receptor subtype antagonism by SR 48692 and **SR 142948**.

Conclusion

SR 142948 and SR 48692 are invaluable tools for investigating the neurotensin system, but they are not interchangeable. SR 48692 serves as a selective antagonist for the NTS1 receptor.[10] In contrast, **SR 142948** is a more potent and non-selective antagonist, inhibiting both NTS1 and NTS2 receptors, and consequently, a wider array of neurotensin's physiological effects.[1][5][9] The key distinction is the ability of **SR 142948**, and the inability of SR 48692, to block neurotensin-induced hypothermia and analgesia.[1][15] This differential activity spectrum makes these compounds a powerful pair for dissecting the specific roles of neurotensin

receptor subtypes in various physiological and pathological processes.[13] Researchers should carefully consider these differences when designing experiments to probe the complex functions of neurotensin.

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